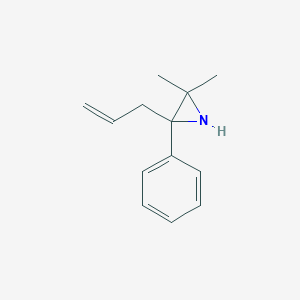
Aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a phenyl group and a propenyl group attached to the aziridine ring. Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)- can be synthesized through various methods. One common approach involves the reaction of an alkene with an electrophilic nitrogen source. For instance, the transformation of alkenes into aziridines can be achieved using electrophilic nitrogen reagents such as iminoiodinane or nitrene precursors like organoazides . These reagents facilitate the formation of the aziridine ring under controlled conditions.
Industrial Production Methods
In industrial settings, the production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes the careful control of temperature, pressure, and the use of catalysts to drive the reaction efficiently. The choice of reagents and solvents is also crucial to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other nitrogen-containing compounds. The specific products depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
Aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Aziridines are explored for their potential use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)- involves its high reactivity due to ring strain. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, aziridines can alkylate nucleophilic sites on DNA, proteins, and other biomolecules, disrupting their normal function and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Ethyleneimine: Another three-membered nitrogen-containing ring with different substituents.
Thiirane: A sulfur analog of aziridine with similar ring strain and reactivity.
Uniqueness
Aziridine, 2,2-dimethyl-3-phenyl-3-(2-propenyl)- is unique due to its specific substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
61686-90-6 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenyl-3-prop-2-enylaziridine |
InChI |
InChI=1S/C13H17N/c1-4-10-13(12(2,3)14-13)11-8-6-5-7-9-11/h4-9,14H,1,10H2,2-3H3 |
InChI Key |
RFAXXJCMKLFXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(CC=C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















